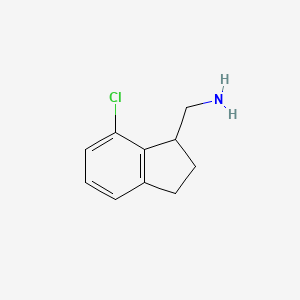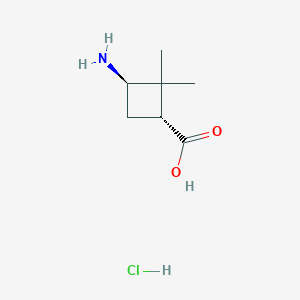
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the reaction of a chlorinated alkane with cyclobutene to form trans-3-Amino-2,2-dimethylcyclobutane. This intermediate is then subjected to acidification and salification reactions to yield the hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- cis-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopropane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopentane-carboxylic acid hydrochloride
Uniqueness: The trans configuration of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride imparts unique steric and electronic properties compared to its cis isomer and other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI Key |
HMDTZGADNNOTKS-UYXJWNHNSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





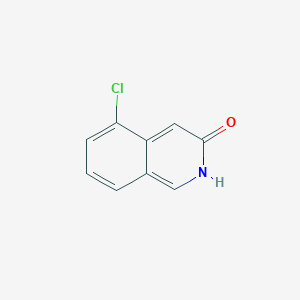
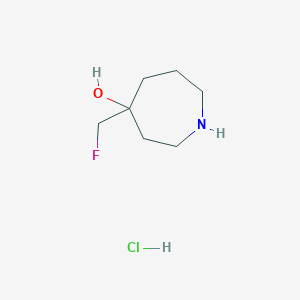

![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)

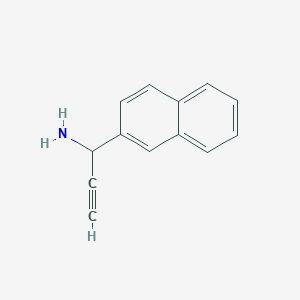
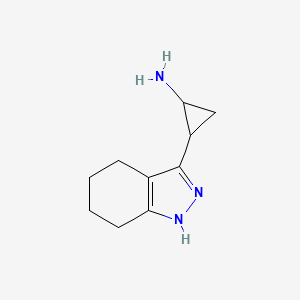
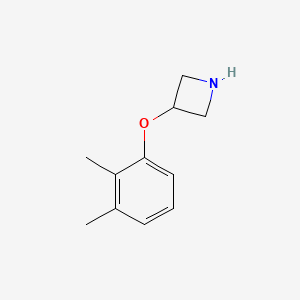

![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
